molecular formula C19H23NO6S2 B3464077 Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3464077
M. Wt: 425.5 g/mol
InChI Key: ZNLPSZCGVVWDMT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including ethyl ester, sulfonamide, and dimethoxybenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with a sulfonyl chloride derivative in the presence of a base.

    Esterification: The carboxylic acid group on the benzothiophene ring can be esterified using ethanol and a catalytic amount of acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or to reduce the ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-indole-3-carboxylate
  • Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of both the benzothiophene core and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-4-26-19(21)17-13-7-5-6-8-16(13)27-18(17)20-28(22,23)12-9-10-14(24-2)15(11-12)25-3/h9-11,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLPSZCGVVWDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
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Ethyl 2-(3,4-dimethoxybenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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